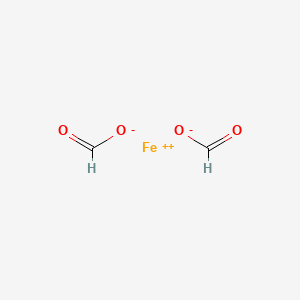Iron(2+) diformate
CAS No.: 3047-59-4
Cat. No.: VC3926283
Molecular Formula: C2H2FeO4
Molecular Weight: 145.88 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3047-59-4 |
|---|---|
| Molecular Formula | C2H2FeO4 |
| Molecular Weight | 145.88 g/mol |
| IUPAC Name | iron(2+);diformate |
| Standard InChI | InChI=1S/2CH2O2.Fe/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 |
| Standard InChI Key | PQQAOTNUALRVTE-UHFFFAOYSA-L |
| SMILES | C(=O)[O-].C(=O)[O-].[Fe+2] |
| Canonical SMILES | C(=O)[O-].C(=O)[O-].[Fe+2] |
Introduction
Chemical Identity and Basic Properties
Iron(2+) diformate is characterized by the following fundamental properties:
-
Molecular Formula: C₂H₂FeO₄
-
Molecular Weight: 145.88 g/mol
-
IUPAC Name: iron(2+); diformate
-
CAS Registry Number: 3047-59-4
-
Standard InChI: InChI=1S/2CH₂O₂.Fe/c22-1-3;/h21H,(H,2,3);/q;;+2/p-2
-
Canonical SMILES: C(=O)[O-].C(=O)[O-].[Fe+2]
The compound crystallizes in a monoclinic system, forming chains of Fe²⁺ ions bridged by formate ligands. Its structure is stabilized by hydrogen bonding between ammonium cations (NH₄⁺) and chloride ions in related analogues, as observed in NH₄FeCl₂(HCOO) .
Synthesis Methods
Direct Reaction with Formic Acid
A common synthesis involves heating iron metal or iron oxides with formic acid. For example, iron shavings are pre-treated with 20–25% formic acid (60–70% by mass of the metal) and heated in two stages:
-
Stage I: 75–80°C to precipitate crystalline iron(II) formate.
-
Stage II: 50–55°C to yield a dry residue, followed by magnetic separation of excess metal .
Solvothermal Synthesis
Phase-pure single crystals of iron formate frameworks are synthesized solvothermally using transition metal chlorides (e.g., FeCl₂) and formic acid. Reactions occur in high-strength vessels at 150°C, with cooling rates controlling crystal size .
Table 1: Comparison of Synthesis Routes
| Method | Temperature Range | Key Reactants | Product Purity |
|---|---|---|---|
| Direct Reaction | 50–80°C | Fe, HCOOH | Moderate |
| Solvothermal | 150°C | FeCl₂, HCOOH, NH₄Cl | High |
Structural and Crystallographic Analysis
Crystal Structure
Iron(II) diformate adopts a one-dimensional (1D) chain structure, where Fe²⁺ ions are octahedrally coordinated by four chloride ligands and two formate groups. In NH₄FeCl₂(HCOO), the Fe²⁺ chains are separated by ammonium cations, creating a layered arrangement . Key structural parameters include:
-
Intra-chain Fe–Fe distance: 3.42 Å (varies with metal cation size).
-
Coordination geometry: Distorted octahedron with Fe–Cl bonds (2.34–2.48 Å) and Fe–O bonds (2.08 Å).
Pressure-Induced Transformations
Under hydrostatic pressure, iron formate frameworks undergo reversible structural transitions. For example, applying 1.2 GPa induces a 5% contraction along the c-axis, altering magnetic coupling between adjacent chains .
Magnetic Properties
Antiferromagnetic Ordering
Iron(II) diformate exhibits antiferromagnetic (AFM) ordering below 6 K. Neutron diffraction studies reveal a non-collinear magnetic structure with Fe²⁺ moments (3.9 μB) aligned along the [1 0 -1] direction. Ferromagnetic intra-chain interactions (J₁ ≈ 1.2 meV) and weaker AFM inter-chain couplings (J₂ ≈ -0.3 meV) dominate the magnetic behavior .
Metamagnetic Transitions
Applied magnetic fields (0.85–3 T) induce metamagnetic transitions, where spins reorient from AFM to ferromagnetic alignment. This is attributed to competition between exchange interactions and Zeeman energy .
Table 2: Magnetic Parameters of NH₄FeCl₂(HCOO)
| Property | Value |
|---|---|
| Néel Temperature (Tₙ) | 6 K |
| Magnetic Moment (μB) | 3.9(1) |
| Critical Field (Hc) | 0.85–3 T |
| Exchange Coupling (J₁/J₂) | 1.2 meV / -0.3 meV |
Solubility and Stability
Aqueous Solubility
In the Fe(CHO₂)₂–Zn(CHO₂)₂–H₂O system at 25°C, iron(II) formate exhibits limited solubility:
-
Mass fraction (Fe): 4.20% (pure solution) decreasing to 3.09% with Zn²⁺ competition .
-
Distribution coefficient (Fe²⁺/Zn²⁺): 1.00 at equilibrium, indicating similar partitioning behavior .
Thermal Decomposition
Thermogravimetric analysis shows decomposition above 150°C, releasing CO₂ and forming iron oxides. The process is influenced by atmospheric oxygen, which oxidizes Fe²⁺ to Fe³⁺.
Comparative Studies with Co and Ni Analogues
Replacing Fe²⁺ with Co²⁺ or Ni²⁺ in NH₄MCl₂(HCOO) (M = Fe, Co, Ni) reveals:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume